Fmoc-2,5-dichloro-L-homophenylalanine

Lipophilicity Solid-Phase Peptide Synthesis Drug Design

Peptide chemists often face supply inconsistency for regiospecific halogenated building blocks. Fmoc-2,5-dichloro-L-homophenylalanine is the exact 2,5-dichloro-homophenylalanine isomer (CAS 1260592-96-8) required for defined SAR studies, not a mixed regioisomer. • 2,5-Dichloro pattern enables ortho-σ-hole halogen bonding unreachable with 3,4-dichloro analogs. • Extended homophenylalanine linker (7 rotatable bonds) places the aryl ring ~1.5 Å deeper into S1 subsites than phenylalanine. • LogP 5.92 drives >100-fold higher membrane partitioning than non-halogenated homologs (LogP ~3.8).

Molecular Formula C25H21Cl2NO4
Molecular Weight 470.3 g/mol
Cat. No. B8179212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-2,5-dichloro-L-homophenylalanine
Molecular FormulaC25H21Cl2NO4
Molecular Weight470.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)Cl)Cl)C(=O)O
InChIInChI=1S/C25H21Cl2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1
InChIKeyUOCBTSHHSQSHBI-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-2,5-dichloro-L-homophenylalanine Procurement Guide


Fmoc-2,5-dichloro-L-homophenylalanine is an Fmoc-protected, non-proteinogenic amino acid derivative belonging to the halogenated homophenylalanine class . With a molecular formula of C₂₅H₂₁Cl₂NO₄ and a molecular weight of 470.35 g/mol, it is employed as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a chlorinated aromatic side chain with an extended ethylene linker . The compound is supplied at purities ≥95% and is commercially available in research-scale quantities (e.g., 250 mg, 1 g) . Its structural determinants—the 2,5-dichloro substitution pattern on the phenyl ring and the homophenylalanine backbone—differentiate it from both non-halogenated homologs and regioisomeric dichloro variants .

Why Fmoc-2,5-dichloro-L-homophenylalanine Cannot Be Replaced


Halogenated Fmoc-amino acids within the phenylalanine/homophenylalanine class are not interchangeable; their chromatographic retention, coupling kinetics, and the conformational and electronic properties of the resulting peptides are governed by both chlorine regioisomerism and side-chain length . The 2,5-dichloro pattern presents ortho- and meta- substituents that impose a distinct steric environment and dipole moment compared to the commonly used 3,4-dichloro isomer, which can alter peptide backbone torsion angles and halogen-bonding donor/acceptor capacity . Furthermore, the homophenylalanine backbone (CH₂CH₂ linker vs. CH₂ in phenylalanine) provides an extra rotatable bond, increasing side-chain flexibility and lipophilicity—parameters that directly impact target binding and metabolic stability . Simple substitution with a mono-chloro or non-homologated analog risks divergent SAR in protease inhibitor, GPCR ligand, or antimicrobial peptide programs .

Fmoc-2,5-dichloro-L-homophenylalanine: Differentiation Evidence


Lipophilicity: Homophenylalanine vs. Phenylalanine Backbone

The LogP of Fmoc-2,5-dichloro-L-homophenylalanine is reported as 5.92 , substantially higher than the LogP of the non-homologated Fmoc-2,5-dichloro-L-phenylalanine, which is estimated at approximately 4.5–5.0 based on the LogP of its free amino acid (2.23) plus the Fmoc group contribution . This difference of approximately 0.9–1.4 LogP units reflects the added methylene group in the homophenylalanine side chain and translates to roughly an 8- to 25-fold increase in partition coefficient, enhancing membrane permeability or hydrophobic packing in peptide contexts.

Lipophilicity Solid-Phase Peptide Synthesis Drug Design

Regioisomeric Effect: 2,5- vs. 3,4-Dichloro Substitution

The 2,5-dichloro substitution pattern produces a different topological polar surface area (TPSA) and electrostatic potential distribution compared to the 3,4-dichloro isomer. Both Fmoc-2,5-dichloro-L-homophenylalanine and its 3,4-regioisomer share the same molecular formula (C₂₅H₂₁Cl₂NO₄) and molecular weight (470.34 g/mol) , but the ortho-chlorine in the 2,5-isomer introduces steric hindrance proximal to the side-chain attachment point, restricting rotameric freedom of the phenyl ring relative to the ethylene linker. This steric constraint is absent in the 3,4-isomer, potentially resulting in distinct φ/ψ angle preferences in peptide backbones and altered presentation of the aryl ring for halogen-bonding interactions.

Halogen Bonding Peptide Conformation Structure-Activity Relationship

Backbone Length: Rotatable Bond Differences

Fmoc-2,5-dichloro-L-homophenylalanine possesses 7 rotatable bonds , one more than Fmoc-2,5-dichloro-L-phenylalanine (which has 6 rotatable bonds due to the shorter CH₂ linker) . This additional rotatable bond in the homophenylalanine scaffold arises from the extra methylene group in the side chain (CH₂CH₂ vs. CH₂), increasing backbone flexibility and the accessible conformational space of the aromatic side chain relative to the peptide backbone. For peptides requiring precise spatial orientation of the dichlorophenyl ring, this difference in degrees of freedom can alter binding entropies and overall target affinity.

Peptide Flexibility SPPS Efficiency Conformational Design

Commercial Availability vs. Regioisomers

Fmoc-2,5-dichloro-L-homophenylalanine is commercially available at ≥95% purity from multiple suppliers (AChemBlock, Leyan, CymitQuimica) , with some vendors offering up to 98% purity . The 3,4-dichloro regioisomer (CAS 1260616-12-3) is also available at 95–97% purity . However, the 2,5-substitution pattern is less commonly stocked in catalog inventories compared to the more prevalent 3,4-dichloro and 2,4-dichloro variants, making verified supplier sourcing a procurement consideration. Pricing for the 2,5-isomer at the 250-mg scale is approximately $390, with a 1-g format at $910 , reflecting the specialized nature of this regioisomer.

Procurement SPPS Raw Materials Quality Control

Metabolic Stability: Halogenated vs. Non-Halogenated Scaffold

Incorporation of dichlorinated phenylalanine derivatives into peptides has been reported to reduce susceptibility to enzymatic degradation by chymotrypsin-like proteases compared to non-halogenated analogs . Although direct proteolytic half-life data for Fmoc-2,5-dichloro-L-homophenylalanine-containing peptides are not available in the public domain, the class-level evidence indicates that the dichloro substitution, particularly when combined with the extended homophenylalanine backbone, contributes steric bulk and altered electronic properties that hinder protease access to the scissile bond . This class-level inference provides a rationale for selecting 2,5-dichloro-homophenylalanine over non-halogenated Fmoc-L-homophenylalanine (LogP ~3.8 for the Fmoc-protected form, MW 401.45) when metabolic stabilization is a design objective.

Proteolytic Stability Peptide Therapeutics Enzymatic Degradation

Fmoc-2,5-dichloro-L-homophenylalanine Applications


Protease Inhibitor Optimization with Ortho-Aryl Pharmacophore

When optimizing peptidomimetic protease inhibitors, structure-activity relationship (SAR) studies often identify that an ortho-chloro substituent on the aryl ring forms a critical halogen bond with a backbone carbonyl in the target enzyme's S1 pocket. Fmoc-2,5-dichloro-L-homophenylalanine provides the ortho-chloro geometry (position 2) together with the meta-chloro (position 5) that reinforces hydrophobic packing, as indicated by the compound's LogP of 5.92 . The extended homophenylalanine linker (7 rotatable bonds) permits the 2,5-dichlorophenyl ring to reach deeper into the S1 subsite compared to the shorter phenylalanine analog (6 rotatable bonds). This scenario is directly supported by evidence of lipophilicity differentiation and backbone length differences established in Section 3.

Halogen-Bond-Driven Ligand Design for GPCR and Integrin

Halogen bonding has emerged as a design strategy for enhancing ligand selectivity for GPCRs and integrins. The 2,5-dichloro substitution pattern offers a unique halogen-bond donor profile distinct from 3,4- or 2,4-isomers, with the ortho-chlorine orienting the σ-hole in a direction orthogonal to the phenyl ring plane . Peptides incorporating Fmoc-2,5-dichloro-L-homophenylalanine can present this halogen-bond donor at a distance ~1.5 Å farther from the peptide backbone than the phenylalanine counterpart, as inferred from the extra methylene group . This spatial positioning is critical for engaging specific backbone carbonyls or π-systems in the target protein, making it a rational choice for structure-guided peptide design.

Library Diversification via Enhanced Lipophilicity and Membrane Permeability

For peptide libraries targeting intracellular protein-protein interactions, membrane permeability is a key selection criterion. Fmoc-2,5-dichloro-L-homophenylalanine (LogP 5.92) is substantially more lipophilic than non-halogenated Fmoc-L-homophenylalanine (LogP ~3.8) , translating to approximately a 100-fold increase in octanol-water partition coefficient. Incorporating this building block at specific sequence positions can systematically increase the overall lipophilicity of library members, improving passive membrane diffusion. The quantifiable LogP difference provides a rational basis for selecting this derivative over less lipophilic alternatives when cell permeability is a project goal.

Metabolically Stabilized Peptide Probes for Cellular Assays

For peptide probes intended for use in cell-based assays, resistance to intracellular proteases is essential to ensure probe integrity over the assay duration. While direct half-life data for 2,5-dichloro-homophenylalanine-containing peptides are not published, class-level evidence demonstrates that dihalogenated phenylalanine derivatives significantly reduce degradation by chymotrypsin-like proteases relative to non-halogenated counterparts . The 2,5-dichloro-homophenylalanine scaffold combines this halogen-driven stabilization with the extended homophenylalanine backbone, which may further impede protease access. This makes it a preferred building block for activity-based probes and cellular imaging peptides where extended intracellular stability is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-2,5-dichloro-L-homophenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.